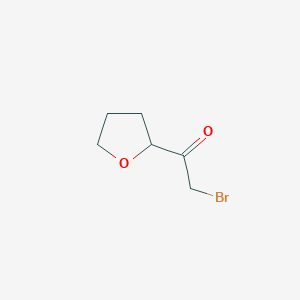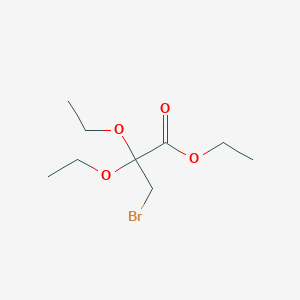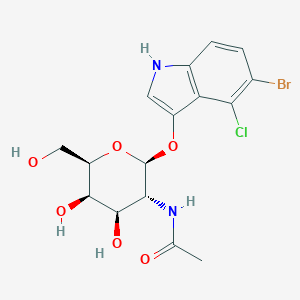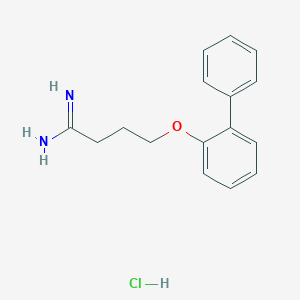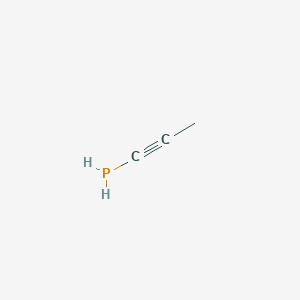
Phosphine, 1-propynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phosphine, 1-propynyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a highly reactive compound that is commonly used as a reducing agent and as a catalyst in various chemical reactions. In
Mécanisme D'action
The mechanism of action of phosphine, 1-propynyl- is not well understood. However, it is believed to act as a reducing agent, donating electrons to other molecules in chemical reactions. It may also act as a catalyst, facilitating chemical reactions by lowering the activation energy required for the reaction to occur.
Effets Biochimiques Et Physiologiques
There is limited research on the biochemical and physiological effects of phosphine, 1-propynyl-. However, it has been shown to be toxic to cells in vitro, with higher concentrations causing cell death. It is believed that the toxicity of phosphine, 1-propynyl- is due to its ability to disrupt cellular metabolism and cause oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
Phosphine, 1-propynyl- has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a reducing agent and catalyst in various chemical reactions. It is also relatively easy to synthesize using simple methods. However, the toxicity of phosphine, 1-propynyl- can be a limitation in some experiments, and precautions must be taken to ensure the safety of researchers.
Orientations Futures
There are several future directions for research on phosphine, 1-propynyl-. One area of interest is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the development of new applications for phosphine, 1-propynyl- in materials science and catalysis. Additionally, further research is needed to understand the mechanism of action and toxicity of phosphine, 1-propynyl- to develop safer and more effective applications in scientific research.
Conclusion
In conclusion, phosphine, 1-propynyl- is a highly reactive compound that has potential applications in scientific research as a reducing agent and catalyst. It can be synthesized using simple methods and has been used in the synthesis of various organic compounds and metal complexes. While there is limited research on its biochemical and physiological effects, it has been shown to be toxic to cells in vitro. Future research should focus on the development of new synthesis methods and applications, as well as understanding the mechanism of action and toxicity of phosphine, 1-propynyl-.
Méthodes De Synthèse
Phosphine, 1-propynyl- can be synthesized using a variety of methods, including the reaction of propargyl alcohol with phosphorus trichloride and sodium borohydride. Another method involves the reaction of propargyl bromide with triphenylphosphine and sodium hydride. These methods have been shown to produce high yields of phosphine, 1-propynyl- with good purity.
Applications De Recherche Scientifique
Phosphine, 1-propynyl- has been extensively studied for its potential applications in scientific research. It has been shown to be an effective reducing agent and catalyst in various chemical reactions. It has also been used in the synthesis of various organic compounds, including amino acids, peptides, and heterocycles. Additionally, phosphine, 1-propynyl- has been used in the synthesis of metal complexes for use in catalysis and materials science.
Propriétés
Numéro CAS |
133672-84-1 |
|---|---|
Nom du produit |
Phosphine, 1-propynyl- |
Formule moléculaire |
C3H5P |
Poids moléculaire |
72.05 g/mol |
Nom IUPAC |
prop-1-ynylphosphane |
InChI |
InChI=1S/C3H5P/c1-2-3-4/h4H2,1H3 |
Clé InChI |
LTSBDKOJZYPQGD-UHFFFAOYSA-N |
SMILES |
CC#CP |
SMILES canonique |
CC#CP |
Autres numéros CAS |
133672-84-1 |
Synonymes |
Phosphine, 1-propynyl- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



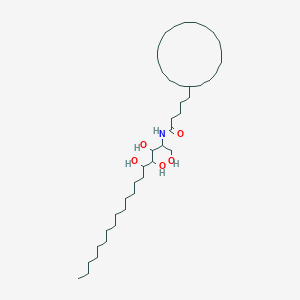
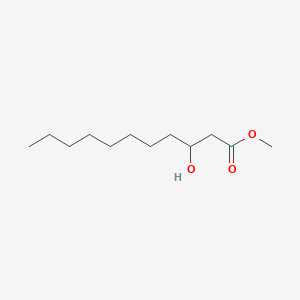
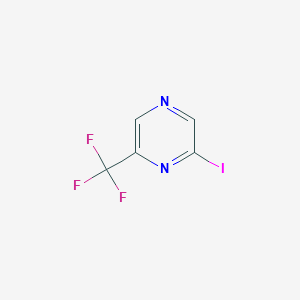
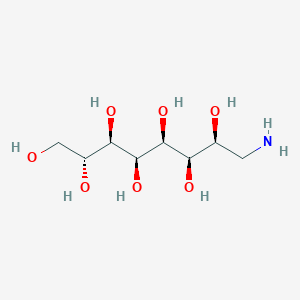
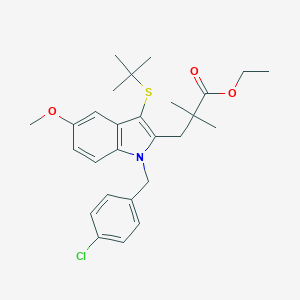
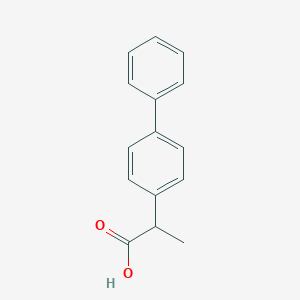
![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)
